2-Amino-6-bromo-4-chlorophenol
Overview
Description
2-Amino-6-bromo-4-chlorophenol is an organic compound with the molecular formula C6H5BrClNO It is a derivative of phenol, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring
Mechanism of Action
Target of Action
It is known that phenolic compounds often interact with proteins and enzymes, altering their function and potentially leading to therapeutic effects .
Mode of Action
The mode of action of 2-Amino-6-bromo-4-chlorophenol is likely through a nucleophilic aromatic substitution reaction . In this type of reaction, a nucleophile (a molecule that donates an electron pair) attacks an aromatic ring, replacing one of the substituents . This can result in changes to the structure and function of the target molecule .
Biochemical Pathways
Phenolic compounds are known to interact with various biochemical pathways, often acting as antioxidants, enzyme inhibitors, or receptor agonists/antagonists .
Pharmacokinetics
It is a solid compound with a melting point of 83-87°c, suggesting it may have good stability .
Result of Action
Phenolic compounds often exhibit antioxidant, anti-inflammatory, and anticancer effects, among others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s stability, as it is recommended to be stored at 2-8°C . Other factors, such as pH and the presence of other compounds, may also influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-bromo-4-chlorophenol can be synthesized through several methods. One common approach involves the nitration of 2-bromo-4-chlorophenol, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a catalyst such as Raney nickel .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromo and chloro substituents can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Amino-6-bromo-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-5-chlorophenol
- 4-Amino-2-chlorophenol
Uniqueness
2-Amino-6-bromo-4-chlorophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
2-amino-6-bromo-4-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKCLWHHJKNMKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573594 | |
Record name | 2-Amino-6-bromo-4-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179314-60-4 | |
Record name | 2-Amino-6-bromo-4-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-bromo-4-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2-Amino-6-bromo-4-chlorophenol as a building block for diorganotin(IV) complexes?
A1: The paper highlights the synthesis and characterization of diorganotin(IV) complexes utilizing Schiff base ligands derived from this compound []. This specific compound is interesting due to the presence of multiple functional groups: an amino group (-NH2), a hydroxyl group (-OH), a bromine atom (-Br), and a chlorine atom (-Cl). This combination allows this compound to act as a versatile ligand, forming stable complexes with metal ions like diorganotin(IV). These complexes are of particular interest due to their potential biological activities, including antimicrobial and anticancer properties []. Further research into the structure-activity relationships of these complexes could lead to the development of novel therapeutic agents.
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